N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide
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Overview
Description
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aminophenyl group, a bis(2-hydroxyethyl)amino group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide typically involves multiple steps. One common route includes the following steps:
Formation of the aminophenyl intermediate: This step involves the nitration of aniline to form 4-nitroaniline, followed by reduction to obtain 4-aminophenyl.
Introduction of the bis(2-hydroxyethyl)amino group: This step involves the reaction of 4-aminophenyl with diethanolamine under controlled conditions to introduce the bis(2-hydroxyethyl)amino group.
Formation of the methylacetamide group: This step involves the reaction of the intermediate with methylacetyl chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-ethylacetamide
- N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-propylacetamide
- N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-butylacetamide
Uniqueness
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
652139-60-1 |
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Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C13H21N3O3/c1-15(12-4-2-11(14)3-5-12)13(19)10-16(6-8-17)7-9-18/h2-5,17-18H,6-10,14H2,1H3 |
InChI Key |
CSXASEXGKFKBOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CN(CCO)CCO |
Origin of Product |
United States |
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